Dgaca

Description

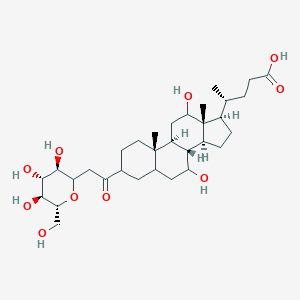

The exact mass of the compound 7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dgaca suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dgaca including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

131528-41-1 |

|---|---|

Molecular Formula |

C32H52O10 |

Molecular Weight |

596.7 g/mol |

IUPAC Name |

(4R)-4-[(8R,9S,10S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[2-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C32H52O10/c1-15(4-7-26(37)38)18-5-6-19-27-20(12-25(36)32(18,19)3)31(2)9-8-16(10-17(31)11-22(27)35)21(34)13-23-28(39)30(41)29(40)24(14-33)42-23/h15-20,22-25,27-30,33,35-36,39-41H,4-14H2,1-3H3,(H,37,38)/t15-,16?,17?,18-,19+,20+,22?,23?,24-,25?,27+,28+,29-,30-,31+,32-/m1/s1 |

InChI Key |

JCXBHQBUBMRSAZ-VKIZJLMMSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)C(=O)CC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |

Synonyms |

7 alpha,12 alpha-dihydroxy-3 alpha-(2-(beta-D-glucopyranosyl)acetyl)-5 beta-cholan-24-oic acid 7,12-dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid DGACA |

Origin of Product |

United States |

The Pivotal Role of Diacylglycerol Acyltransferase (DGAT) in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol acyltransferase (DGAT) is a critical enzyme in lipid metabolism, catalyzing the terminal and committed step in the synthesis of triacylglycerols (TAGs). This technical guide provides an in-depth exploration of the function, regulation, and significance of DGAT, with a particular focus on its two major isoforms, DGAT1 and DGAT2. We delve into the distinct and overlapping roles of these enzymes, their tissue-specific functions, and their implications in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This document also presents detailed experimental protocols for studying DGAT activity and related cellular processes, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, we illustrate key metabolic and signaling pathways involving DGAT using detailed diagrams to provide a clear and comprehensive understanding of its central role in lipid homeostasis.

Introduction to Diacylglycerol Acyltransferase (DGAT)

Diacylglycerol acyltransferase (EC 2.3.1.20) is an integral membrane-bound enzyme that plays a central role in the metabolism of neutral lipids. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG), the primary form of energy storage in eukaryotes.[1] This reaction is the final and only dedicated step in the predominant pathway of TAG synthesis, known as the glycerol-3-phosphate pathway.

There are two main, evolutionarily unrelated families of DGAT enzymes in mammals: DGAT1 and DGAT2.[2] While both enzymes catalyze the same biochemical reaction, they possess distinct protein structures, tissue distributions, subcellular localizations, and substrate specificities, suggesting non-redundant physiological roles.[2][3] The critical importance of DGAT in energy homeostasis and its association with metabolic disorders have made it a prominent target for therapeutic intervention.[4]

DGAT Isoforms: DGAT1 and DGAT2

Gene and Protein Structure

DGAT1 and DGAT2 are encoded by separate genes and share no sequence homology.[1] DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, which includes other acyltransferases like ACAT (acyl-CoA:cholesterol acyltransferase). In contrast, DGAT2 belongs to a distinct family of enzymes that includes monoacylglycerol acyltransferases (MGATs).[1]

Subcellular Localization and Tissue Distribution

Both DGAT1 and DGAT2 are primarily localized to the endoplasmic reticulum (ER). However, DGAT2 has also been found to be associated with lipid droplets and mitochondria-associated membranes, suggesting a role in channeling newly synthesized TAGs for storage.

The tissue distribution of the two isoforms also differs, which points to their specialized functions:

-

DGAT1: Highly expressed in the small intestine, where it is crucial for the absorption of dietary fats. It is also found in adipose tissue and the mammary glands.

-

DGAT2: Predominantly expressed in the liver and adipose tissue.[5] In the liver, DGAT2 is the dominant isoform and is essential for the synthesis of TAGs that are incorporated into very-low-density lipoproteins (VLDL).

The Role of DGAT in Triacylglycerol Synthesis

DGAT is the final enzymatic step in the glycerol-3-phosphate pathway for TAG synthesis. This pathway begins with the acylation of glycerol-3-phosphate and proceeds through several intermediates to produce DAG. DGAT then catalyzes the addition of a third fatty acyl chain to the DAG backbone.

References

A Deep Dive into Diacylglycerol Acyltransferase Isoforms: DGAT1 vs. DGAT2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a pivotal enzyme in lipid metabolism, catalyzing the final and sole committed step in the acyl-CoA-dependent synthesis of triacylglycerols (triglycerides, TGs).[1] This process is fundamental for storing metabolic energy, absorbing dietary fats, and forming adipose tissue.[2] In mammals, two primary isoforms, DGAT1 and DGAT2, perform this critical reaction. Despite catalyzing the same conversion, these enzymes are the products of convergent evolution; they are encoded by different genes, share no sequence homology, and exhibit distinct structural, biochemical, and physiological characteristics.[2][3] Understanding the nuanced differences between DGAT1 and DGAT2 is crucial for developing targeted therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[4] This guide provides a comprehensive comparison of the two isoforms, detailing their molecular properties, physiological roles, and the experimental methods used to study them.

Core Differences: A Structural and Biochemical Overview

DGAT1 and DGAT2, while functionally similar, are fundamentally different proteins. DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, whereas DGAT2 belongs to a separate acyltransferase gene family.[5][6] This lack of homology underlies their significant differences in structure, substrate preference, and cellular location.

Subcellular Localization and Topology Both enzymes are primarily located in the endoplasmic reticulum (ER), the main site of lipid synthesis.[4][7] However, their distribution and membrane topology differ significantly. DGAT1 is an integral membrane protein that possesses a dual topology, meaning its active site may be present on either the cytosolic or lumenal side of the ER membrane.[8][9] In contrast, DGAT2 has a single membrane-embedded hairpin with its catalytic domain facing the cytoplasm.[3] Beyond the ER, DGAT2 has also been identified on the surface of cytoplasmic lipid droplets (LDs) and on mitochondria-associated membranes, suggesting a specialized role in the direct synthesis of TGs for storage and interaction with other organelles.[7][8]

Substrate Specificity and Kinetics A key distinction lies in their substrate flexibility. DGAT1 exhibits broader substrate specificity, capable of transferring a fatty acyl moiety to multiple acceptors besides diacylglycerol, including retinol (to form retinyl esters) and long-chain alcohols (to form waxes).[3][4] DGAT2's activity, however, is largely specific to the synthesis of TGs.[4][10]

Kinetic studies suggest that DGAT2 is more active at lower substrate concentrations, exhibiting a lower apparent Km for its substrates compared to DGAT1.[3][11] This implies that DGAT2 may be the primary enzyme for TG synthesis under basal conditions when substrate levels are relatively low, while DGAT1's function becomes more prominent when substrate concentrations are higher, such as after a high-fat meal.[3]

Comparative Data Summary

The following tables provide a structured overview of the quantitative and qualitative differences between the DGAT1 and DGAT2 isoforms.

Table 1: General Properties of DGAT1 and DGAT2 Isoforms

| Feature | DGAT1 | DGAT2 |

| Gene Family | Membrane-Bound O-Acyltransferase (MBOAT)[5] | Unique Acyl-CoA Acyltransferase family[6] |

| Sequence Homology | No homology with DGAT2[2] | No homology with DGAT1[2] |

| Subcellular Localization | Endoplasmic Reticulum (ER)[8] | ER, Lipid Droplets, Mitochondria-Associated Membranes[7][8] |

| Membrane Topology | Dual topology; active site can face cytosol or ER lumen[8] | Single hairpin; active site faces cytosol[3][8] |

| Substrate Specificity | Broad: Diacylglycerol, retinol, long-chain alcohols[4][5] | Narrow: Primarily Diacylglycerol[4] |

| Primary Physiological Role | Intestinal fat absorption, milk production[2] | Basal TG synthesis, hepatic TG storage, adipogenesis[3][6] |

Table 2: Phenotypes of DGAT Knockout (KO) Mice

| Knockout Model | DGAT1 KO (Global) | DGAT2 KO (Global) | Adipose-Specific DGAT1 KO | Adipose-Specific DGAT2 KO |

| Viability | Viable, fertile[2] | Die postnatally[3][12] | Viable[3] | Viable[3] |

| Body Composition | Lean, resistant to diet-induced obesity[2] | >90% reduction in TGs[3][12] | Normal on chow; decreased body fat on high-fat diet[3] | Normal TG storage[3] |

| Metabolic Effects | Increased insulin and leptin sensitivity[13] | Impaired skin barrier, energy deficiency[7] | Glucose intolerance on high-fat diet, ER stress[3][12] | Normal glucose metabolism[3][12] |

| Lactation | Fail to lactate[2] | N/A | N/A | N/A |

Physiological Roles and Tissue Distribution

The distinct properties of DGAT1 and DGAT2 translate into specialized, though sometimes overlapping, physiological roles, which are reflected in their tissue expression patterns.

DGAT1: This isoform is highly expressed in the absorptive enterocytes of the small intestine, where it is essential for re-esterifying digested fatty acids and monoacylglycerols into TGs for packaging into chylomicrons.[2] Its role is critical for dietary fat absorption. DGAT1-deficient mice show reduced secretion of TGs in smaller chylomicrons.[8] It is also vital for lactation, as demonstrated by the inability of DGAT1 knockout mice to produce milk.[2] Furthermore, DGAT1 appears to play a crucial protective role against the lipotoxic effects of high-fat diets in the ER.[3]

DGAT2: DGAT2 is considered the dominant enzyme for maintaining TG homeostasis in vivo.[6][11] It is highly expressed in tissues with high rates of TG synthesis, such as the liver and adipose tissue.[4][6] In the liver, DGAT2 is primarily responsible for incorporating newly synthesized fatty acids into triglycerides.[14] Its expression is often coordinated with genes involved in de novo lipogenesis and is positively regulated by the transcription factor SREBP1c.[3][4] The lethality of global DGAT2 knockout in mice, due to a profound reduction in total body TGs and a defective skin barrier, underscores its essential role in basal energy storage and tissue function.[3][7]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to DGAT function.

Caption: The final, committed step of triglyceride synthesis catalyzed by DGAT1 and DGAT2.

Caption: Subcellular localization of DGAT1 and DGAT2 isoforms within a typical lipid-storing cell.

Caption: Simplified signaling pathway showing the regulation of DGAT2 expression by SREBP1c.

Experimental Protocols

Differentiating the activities of DGAT1 and DGAT2 is essential for research. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro DGAT Activity Assay

This protocol measures the enzymatic activity of DGAT isoforms in tissue or cell lysates, often using a radiolabeled substrate. The key to differentiating the isoforms lies in the differential requirement for MgCl₂.

1. Preparation of Microsomal Fractions:

-

Homogenize cells or tissues in a buffer (e.g., 10 mM Tris-HCl pH 7.4, 250 mM sucrose, 1 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) for 15 minutes at 4°C to remove nuclei and mitochondria.

-

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. DGAT Assay Reaction:

-

Prepare a master mix for the assay. The assay mixture contains buffer (100 mM Tris-HCl, pH 7.4), substrates, and a radiolabeled tracer.

-

Substrates: 100 µM 1,2-dioleoyl-sn-glycerol and 25 µM oleoyl-CoA.

-

Tracer: [¹⁴C]oleoyl-CoA is included within the 25 µM oleoyl-CoA.

-

Isoform Differentiation:

-

Initiate the reaction by adding 5-10 µg of microsomal protein to the pre-warmed (37°C) assay mixture.

-

Incubate for 5-10 minutes at 37°C. The reaction should be within the linear range with respect to time and protein concentration.[15]

3. Lipid Extraction and Analysis:

-

Stop the reaction by adding 1.5 mL of chloroform:methanol (1:2, v/v).

-

Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. Vortex and centrifuge.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform.

-

Spot the samples onto a silica gel thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[3]

-

Visualize the lipid spots (e.g., using iodine vapor) and identify the triglyceride band by comparing it to a known standard.

-

Scrape the silica corresponding to the triglyceride band into a scintillation vial.

-

Quantify the incorporated radioactivity using a scintillation counter. Activity is expressed as pmol or nmol of [¹⁴C]oleoyl-CoA incorporated into TG per mg of protein per minute.

Caption: Experimental workflow for the in vitro DGAT activity assay using a radiolabeled substrate.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol quantifies the mRNA levels of DGAT1 and DGAT2 in different tissues or under various experimental conditions.

1. RNA Extraction:

-

Isolate total RNA from ~50-100 mg of tissue or from cultured cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and/or capillary electrophoresis (e.g., Agilent Bioanalyzer).

2. cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

3. Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mixture. A typical 20 µL reaction includes:

- 10 µL of 2x SYBR Green Master Mix

- 0.5 µM of each forward and reverse primer (specific for DGAT1 or DGAT2)

- 2 µL of diluted cDNA template (e.g., 10-50 ng)

- Nuclease-free water to a final volume of 20 µL

-

Use validated primers designed to span an exon-exon junction to avoid amplification of genomic DNA.

-

Run the qPCR on a real-time PCR instrument with a thermal cycling profile such as:

- Initial denaturation: 95°C for 3-5 minutes.

- 40 cycles of:

-

Denaturation: 95°C for 10-15 seconds.

-

Annealing/Extension: 60°C for 30-60 seconds.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Include no-template controls (NTCs) and no-reverse-transcriptase (-RT) controls.

4. Data Analysis:

-

Determine the cycle threshold (CT) for each sample.

-

Normalize the CT value of the target gene (DGAT1 or DGAT2) to that of a stable housekeeping gene (e.g., GAPDH, ACTB, 18S rRNA).

-

Calculate the relative gene expression using the 2-ΔΔCT method.[6]

Conclusion and Therapeutic Implications

The differences between DGAT1 and DGAT2 are profound, extending from their genetic origins and molecular structure to their distinct roles in systemic energy metabolism. DGAT1 is crucial for processing dietary fat and its inhibition is explored for obesity treatment, while DGAT2 is the primary driver of basal TG synthesis and storage, making it a key target for conditions like MASLD.[2][4] The functional redundancy observed in some contexts, such as TG storage in adipocytes under basal conditions, highlights the complexity of lipid metabolism.[3] However, the unique, non-overlapping functions that emerge under metabolic stress, such as DGAT1's role in mitigating ER stress, are critical.[3] For drug development professionals, exploiting these differences is key. Selective inhibition of DGAT1 or DGAT2, or even dual inhibition, may offer tailored therapeutic benefits for a range of metabolic disorders.[4][10] The detailed understanding of each isoform's contribution to lipid homeostasis, as outlined in this guide, provides the foundational knowledge required to advance these targeted therapeutic strategies.

References

- 1. gosset.ai [gosset.ai]

- 2. Diglyceride acyltransferase - Wikipedia [en.wikipedia.org]

- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tissue Expression and Variation of the DGAT2 Gene and Its Effect on Carcass and Meat Quality Traits in Yak - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DGAT2 stability is increased in response to DGAT1 inhibition in gene edited HepG2 cells [ouci.dntb.gov.ua]

- 14. Human Metabolome Database: Showing Protein Diacylglycerol O-acyltransferase 2 (HMDBP04483) [hmdb.ca]

- 15. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Localization of Diacylglycerol Acyltransferase (DGAT) Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol acyltransferases (DGATs) are crucial enzymes that catalyze the final and committed step in the synthesis of triacylglycerols (TAGs), the primary form of stored energy in eukaryotes.[1][2] In mammals, two main DGAT enzymes, DGAT1 and DGAT2, have been identified. Despite catalyzing the same biochemical reaction, they are encoded by distinct genes, share no sequence homology, and exhibit different physiological roles.[3][4] Understanding the precise subcellular localization of DGAT1 and DGAT2 is paramount for elucidating their specific functions in lipid metabolism and for the development of targeted therapeutics for metabolic diseases such as obesity and type 2 diabetes. This technical guide provides an in-depth overview of the cellular distribution of DGAT enzymes, detailed experimental protocols for their localization studies, and a summary of their roles in the context of cellular lipid dynamics.

Subcellular Localization of DGAT Enzymes

DGAT1 and DGAT2 are integral membrane proteins primarily localized to the endoplasmic reticulum (ER).[3][4] However, their distribution within the cell is not static and can be influenced by the metabolic state of the cell, particularly by the availability of fatty acids.

DGAT1 is predominantly found in the endoplasmic reticulum.[4][5] Topological studies suggest that DGAT1 may have a dual membrane topology, with its active site potentially facing both the ER lumen and the cytoplasm.[3][6] This dual orientation could have significant implications for its function, allowing it to access different substrate pools.

DGAT2 is also localized to the ER under basal conditions.[5] However, upon lipid loading, a significant portion of DGAT2 translocates to the surface of lipid droplets (LDs).[5][7] This dynamic relocalization suggests a direct role for DGAT2 in the expansion of lipid droplets.[1] Furthermore, DGAT2 has been found to be enriched in mitochondria-associated membranes (MAMs), a subdomain of the ER that is in close contact with mitochondria.[3][4] This localization at the ER-mitochondria interface may facilitate the efficient transfer of lipids between these two organelles. The active site of DGAT2 is oriented towards the cytoplasm, which is thought to facilitate the direct deposition of newly synthesized TAGs into cytosolic lipid droplets.[1][3]

Quantitative Distribution of DGAT Enzymes

While qualitative descriptions of DGAT localization are abundant in the literature, precise quantitative data on the fractional distribution of these enzymes across different organelles is limited. The following table summarizes the known subcellular locations of DGAT1 and DGAT2 based on current research. The distribution can vary depending on cell type and metabolic conditions.

| Organelle | DGAT1 Presence | DGAT2 Presence | Notes |

| Endoplasmic Reticulum (ER) | High | High | Primary site of synthesis and localization for both enzymes.[3][5] |

| Lipid Droplets (LDs) | Low / Absent | High (especially upon lipid loading) | DGAT2 relocalizes to LDs to facilitate their expansion.[1][5][7] |

| Mitochondria-Associated Membranes (MAMs) | Not reported | Enriched | May play a role in inter-organelle lipid trafficking.[3][8] |

Experimental Protocols for Determining DGAT Localization

The subcellular localization of DGAT enzymes is typically investigated using a combination of high-resolution microscopy and biochemical fractionation techniques.

Immunofluorescence Microscopy

Immunofluorescence microscopy allows for the visualization of DGAT proteins within the cellular context.

Protocol:

-

Cell Culture and Fixation:

-

Permeabilization and Blocking:

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 15 minutes at room temperature to allow antibodies to access intracellular antigens.[10][11]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin or 10% goat serum in PBS) for 1 hour at room temperature.[9][10]

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody specific to DGAT1 or DGAT2, diluted in the blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.[9]

-

Wash the cells three times with PBS containing 0.1% Triton X-100.[11]

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594), diluted in the blocking buffer, for 1 hour at room temperature in the dark.[9][10]

-

-

Counterstaining and Mounting:

-

(Optional) Counterstain for specific organelles, such as the ER (using an anti-PDI antibody), lipid droplets (using BODIPY 493/503), or nuclei (using DAPI or Hoechst stain).[9]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the cells using a confocal or fluorescence microscope. Co-localization analysis with organelle-specific markers can confirm the subcellular distribution of the DGAT enzyme.

-

Subcellular Fractionation and Western Blotting

This biochemical technique separates cellular components into different fractions, allowing for the determination of the relative abundance of a protein in each fraction.

Protocol:

-

Cell Homogenization:

-

Harvest cultured cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle until cells are sufficiently lysed.[12]

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 5-10 minutes to pellet the nuclei and unbroken cells.[12][13]

-

Collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000-20,000 x g) for 20-30 minutes to pellet the mitochondria.[13][14] The resulting pellet can be further purified to isolate MAMs.

-

Collect the supernatant and centrifuge it at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction, which is enriched in ER membranes.[14]

-

The final supernatant contains the cytosolic fraction. Lipid droplets can be isolated from the top layer of the supernatant after the high-speed centrifugation.

-

-

Protein Analysis:

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for DGAT1 or DGAT2, as well as with antibodies for organelle-specific marker proteins (e.g., Calnexin or PDI for the ER, TOM20 for mitochondria, and Perilipin for lipid droplets) to assess the purity of the fractions.[14]

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate. The intensity of the bands will indicate the relative enrichment of the DGAT enzyme in each subcellular fraction.

-

Signaling Pathways and Workflows

Visualizing the broader context of DGAT function and the experimental approaches to study it can aid in understanding their cellular roles.

Conclusion

The distinct subcellular localizations of DGAT1 and DGAT2 underscore their non-redundant roles in cellular lipid metabolism. While both enzymes are anchored in the ER, the dynamic translocation of DGAT2 to lipid droplets and its presence at MAMs point to specialized functions in lipid storage and inter-organelle communication. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular distribution of these critical enzymes. Further quantitative studies are needed to precisely map the fractional distribution of DGATs in various cell types and under different metabolic conditions, which will be instrumental in developing novel therapies for metabolic disorders.

References

- 1. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function and localization of the Arabidopsis thaliana diacylglycerol acyltransferase DGAT2 expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Endoplasmic Reticulum Enzyme DGAT2 Is Found in Mitochondria-associated Membranes and Has a Mitochondrial Targeting Signal That Promotes Its Association with Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence That Diacylglycerol Acyltransferase 1 (DGAT1) Has Dual Membrane Topology in the Endoplasmic Reticulum of HepG2 Cells | Semantic Scholar [semanticscholar.org]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. sites.uclouvain.be [sites.uclouvain.be]

- 12. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subcellular Fractionation [labome.com]

- 14. Endoplasmic Reticulum Isolation: An Optimized Approach into Cells and Mouse Liver Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

The Differential Landscape of Triglyceride Synthesis: A Technical Guide to the Tissue-Specific Expression of DGAT1 and DGAT2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol O-acyltransferase (DGAT) enzymes, specifically DGAT1 and DGAT2, catalyze the final and rate-limiting step in triglyceride (TG) synthesis. Despite catalyzing the same reaction, they are encoded by different genes, exhibit distinct biochemical properties, and, critically, display marked differences in tissue-specific expression. This differential expression dictates their unique physiological roles in lipid metabolism, energy storage, and the pathogenesis of metabolic diseases. This technical guide provides an in-depth exploration of the tissue-specific expression of DGAT1 and DGAT2, presenting quantitative data, detailed experimental methodologies, and visual representations of key regulatory pathways to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Quantitative Expression Analysis of DGAT1 and DGAT2

The expression levels of DGAT1 and DGAT2 vary significantly across different tissues, reflecting their specialized functions. DGAT1 is most prominently expressed in the small intestine, where it plays a crucial role in the absorption of dietary fats. In contrast, DGAT2 is the dominant isoform in the liver and adipose tissue, contributing to hepatic triglyceride synthesis and storage in adipocytes.

Messenger RNA (mRNA) Expression Levels

The Genotype-Tissue Expression (GTEx) project provides a valuable resource for examining the transcript-level expression of DGAT1 and DGAT2 across a wide range of human tissues. The following table summarizes the median gene expression in Transcripts Per Million (TPM) for a selection of key metabolic tissues.

| Tissue | DGAT1 (Median TPM) | DGAT2 (Median TPM) |

| Small Intestine (Terminal Ileum) | 250.3 | 15.7 |

| Adipose - Subcutaneous | 45.1 | 85.4 |

| Liver | 12.6 | 120.8 |

| Skeletal Muscle | 5.2 | 3.1 |

| Adrenal Gland | 68.9 | 22.4 |

| Thyroid | 10.3 | 4.7 |

| Data sourced from the GTEx Portal on October 30, 2025. |

Protein Abundance

Protein expression data provides a more direct indication of the functional enzyme levels within a tissue. The PaxDb (Protein Abundance Database) offers integrated proteomics data from various studies. The following table presents a summary of DGAT1 and DGAT2 protein abundance in parts per million (ppm) for selected mouse tissues. It is important to note that protein abundance data can be more variable and less comprehensive across all tissues compared to transcriptomic data.

| Tissue (Mouse) | DGAT1 Abundance (ppm) | DGAT2 Abundance (ppm) |

| Small Intestine | High | Low |

| Liver | Low | High |

| Adipose Tissue | Moderate | High |

| Brain | 4.97 | Not readily available |

| Heart | 0.34 | Not readily available |

| Data sourced from PaxDb on October 30, 2025. Note: Comprehensive quantitative data for all tissues is not consistently available. |

Key Regulatory Pathways of DGAT1 and DGAT2 Expression

The expression of DGAT1 and DGAT2 is tightly regulated by a network of transcription factors and signaling pathways that respond to nutritional and hormonal cues.

Insulin Signaling and SREBP-1c

Insulin is a potent regulator of lipogenesis, and its signaling pathway plays a crucial role in modulating the expression of both DGAT enzymes, particularly in the liver and adipose tissue. Insulin signaling activates the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of genes involved in fatty acid and triglyceride synthesis. While SREBP-1c is known to influence DGAT expression, its direct transcriptional activation of DGAT2 is a key feature of its lipogenic program.[1]

Carbohydrate Response Element-Binding Protein (ChREBP)

In response to high carbohydrate intake, the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP) is activated in the liver. ChREBP directly regulates the expression of genes involved in converting excess carbohydrates into fatty acids and triglycerides. DGAT2 has been identified as a direct target of ChREBP, linking glucose metabolism to triglyceride synthesis.[2]

Experimental Protocols

Accurate quantification of DGAT1 and DGAT2 expression is fundamental to research in this field. The following sections provide detailed methodologies for key experiments.

Quantitative Real-Time PCR (qPCR) for DGAT1 and DGAT2 mRNA

This protocol outlines the steps for measuring the relative abundance of DGAT1 and DGAT2 mRNA in tissue samples.

1. RNA Extraction:

-

Homogenize 50-100 mg of frozen tissue in 1 mL of TRIzol reagent or a similar lysis buffer.

-

Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact 18S and 28S ribosomal RNA bands on an agarose gel.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.

-

Follow the manufacturer's recommended thermal cycling conditions.

3. qPCR Reaction:

-

Prepare a reaction mixture containing:

-

2x SYBR Green qPCR Master Mix

-

500 nM of each forward and reverse primer (see table below for examples)

-

2 µL of diluted cDNA (e.g., 1:10 dilution)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Run the qPCR on a real-time PCR system with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Include a melt curve analysis to ensure primer specificity.

4. Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Normalize the Ct values of the target genes (DGAT1, DGAT2) to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression using the 2-ΔΔCt method.

Example Primer Sequences (Human):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| DGAT1 | GCTCTTCCTGGTCATCGTGT | AGGTAGGGAGCCAGGAAATG |

| DGAT2 | TGGCTACTCCACCTTCTTCC | TGGTTGTAGAGGGCGAAGAG |

| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |

Western Blotting for DGAT1 and DGAT2 Protein

This protocol describes the detection and semi-quantitative analysis of DGAT1 and DGAT2 protein levels.

1. Protein Extraction:

-

Homogenize 50-100 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for DGAT1 or DGAT2 overnight at 4°C. (e.g., Rabbit anti-DGAT1, 1:1000 dilution; Rabbit anti-DGAT2, 1:500 dilution).[3][4][5]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH).

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and interpretation of studies on DGAT1 and DGAT2.

General Experimental Workflow for Gene Expression Analysis

Functional Divergence of DGAT1 and DGAT2

The distinct tissue expression patterns of DGAT1 and DGAT2 underlie their non-redundant roles in lipid metabolism. This diagram illustrates the primary physiological functions attributed to each enzyme based on their localization.

Conclusion

The tissue-specific expression of DGAT1 and DGAT2 is a critical determinant of their distinct functions in triglyceride metabolism. While DGAT1 is central to the absorption of dietary fats in the intestine, DGAT2 is the primary enzyme for triglyceride synthesis and storage in the liver and adipose tissue under the control of key metabolic hormones and nutrient signals. Understanding this differential expression and its regulation is paramount for developing targeted therapeutic strategies for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The data, protocols, and pathway diagrams presented in this guide offer a foundational resource for researchers to further unravel the complexities of DGAT biology and its implications for human health.

References

- 1. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. DGAT2 antibody (17100-1-AP) | Proteintech [ptglab.com]

- 4. DGAT1 antibody (11561-1-AP) | Proteintech [ptglab.com]

- 5. Anti-DGAT1 Antibody (A12028) | Antibodies.com [antibodies.com]

The Physiological Roles of Diacylglycerol Acyltransferase: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol acyltransferase (DGAT) represents a critical enzymatic node in lipid metabolism, catalyzing the terminal and committed step in triglyceride (TG) synthesis. This technical guide provides a comprehensive overview of the physiological functions of the two primary DGAT isoforms, DGAT1 and DGAT2. It delves into their distinct and overlapping roles in metabolic health and disease, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research and therapeutic development in this area.

Introduction: The Gatekeepers of Triglyceride Synthesis

Diacylglycerol acyltransferases (EC 2.3.1.20) are integral membrane enzymes that catalyze the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TG).[1] This reaction is fundamental to energy storage in the form of neutral lipids.[2] In mammals, two distinct DGAT enzymes, DGAT1 and DGAT2, have been identified.[3] Despite catalyzing the same biochemical reaction, they are encoded by different genes, share no sequence homology, and possess unique physiological functions.[3] Understanding the nuanced roles of DGAT1 and DGAT2 is paramount for developing targeted therapies for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4]

Core Physiological Functions and Isoform Specificity

DGAT1 and DGAT2 exhibit distinct tissue distribution, subcellular localization, and substrate specificities, which underpin their non-redundant roles in lipid homeostasis.

Tissue Distribution

DGAT1 is ubiquitously expressed, with the highest levels found in the small intestine, adipose tissue, and mammary glands during lactation.[5] In contrast, DGAT2 is predominantly expressed in the liver and adipose tissue.[6]

Subcellular Localization

Both DGAT1 and DGAT2 are primarily located in the endoplasmic reticulum (ER).[7] However, DGAT2 has also been found on the surface of lipid droplets and in mitochondria-associated membranes, suggesting a role in channeling newly synthesized TGs for storage.[8]

Catalytic Activity and Substrate Preference

While both enzymes utilize DAG and fatty acyl-CoAs, they exhibit different kinetic properties and substrate preferences. DGAT2 is generally considered to have a higher affinity for its substrates, making it more active at lower substrate concentrations, such as those derived from de novo lipogenesis.[9] Conversely, DGAT1 appears to be more active at higher substrate concentrations, for instance, during the absorption of dietary fats.[9]

Quantitative Analysis of DGAT Function

The physiological importance of DGAT1 and DGAT2 is underscored by quantitative data from various experimental models, including enzyme kinetics, knockout mouse studies, and clinical trials of DGAT inhibitors.

Table 1: Comparative Enzyme Kinetics of DGAT1 and DGAT2

| Parameter | DGAT1 | DGAT2 | Substrate(s) | Source System | Reference |

| Km | Higher | Lower | Fatty Acyl-CoAs | Overexpressed in insect cells | [9] |

| Apparent Km | 15 - 40 µM | - | Acyl acceptors | - | [9] |

| Vmax | Similar to DGAT2 in mid-range oleoyl-CoA concentrations | Similar to DGAT1 in mid-range oleoyl-CoA concentrations | Oleoyl-CoA | Overexpressed in insect cells | [9] |

Table 2: Phenotypic Characteristics of DGAT Knockout Mice

| Phenotype | DGAT1 Knockout (Dgat1-/-) | DGAT2 Knockout (Dgat2-/-) | Reference |

| Viability | Viable and fertile | Die shortly after birth | [3],[7] |

| Adipose Mass | ~50% reduction | Severely lipopenic | [10],[7] |

| Diet-Induced Obesity | Resistant | Not applicable | [3] |

| Insulin Sensitivity | Improved | Not applicable | [6] |

| Triglyceride Levels | Normal to slightly reduced | Markedly reduced | [3] |

| Lactation | Inability to lactate | Not applicable | [3] |

| Skin Barrier | Normal | Impaired | [7] |

Table 3: Quantitative Outcomes of DGAT Inhibitor Clinical Trials

| Inhibitor (Target) | Study Population | Key Quantitative Finding | Adverse Effects | Reference |

| Pradigastat (DGAT1) | Adults with MASLD | Reduced liver fat content at 24 weeks vs. placebo. | Diarrhea in >50% of patients. | [11] |

| AZD7687 (DGAT1) | Overweight/obese men | >75% decrease in incremental TAG AUC at doses ≥5 mg. | Dose-dependent nausea, vomiting, diarrhea. | [12] |

| Ervogastat (DGAT2) | Healthy adults and MASLD patients | Dose-dependent reduction in liver fat and serum triglycerides. | Well-tolerated in a 14-day study. | [13] |

| T-863 (DGAT1) | Diet-induced obese mice | Significant reduction in serum and liver triglycerides. | Not reported in the study. | [4] |

Role in Metabolic Diseases

The differential functions of DGAT1 and DGAT2 have significant implications for the pathophysiology of metabolic diseases.

-

Obesity: DGAT1 deficiency in mice leads to resistance to diet-induced obesity, primarily due to increased energy expenditure.[14] In contrast, the increased expression of DGAT2 in adipose tissue is associated with obesity.[10]

-

Type 2 Diabetes: Inhibition of DGAT1 can improve insulin sensitivity.[6] The accumulation of DAG, a substrate for DGAT, has been implicated in insulin resistance, and the conversion of DAG to TG by DGAT can be a protective mechanism against lipotoxicity.[6]

-

Non-alcoholic Fatty Liver Disease (NAFLD): Hepatic DGAT2 expression is strongly correlated with liver fat content.[15] DGAT2 is crucial for hepatic de novo lipogenesis and the secretion of very-low-density lipoproteins (VLDL).[15]

Signaling Pathways and Regulation

The expression and activity of DGAT enzymes are tightly regulated by hormonal and nutritional signals.

Hormonal Regulation

Insulin and glucose play a significant role in regulating DGAT expression. In adipocytes, glucose stimulates the expression of both DGAT1 and DGAT2, while insulin specifically upregulates DGAT2.[10] Leptin, an adipokine that regulates energy balance, appears to suppress DGAT2 expression.[10]

Transcriptional Regulation

During adipogenesis, the expression of both DGAT1 and DGAT2 is markedly increased, likely under the control of key transcription factors such as C/EBPα and PPARγ.[10] In hepatocytes, the MEK-ERK signaling pathway has been shown to regulate the mRNA levels of both DGAT isoforms.[9]

Interaction with Insulin Signaling

The insulin signaling pathway is a master regulator of glucose and lipid metabolism. Insulin promotes the storage of glucose as glycogen and lipids. In fat cells, insulin signaling leads to the uptake of glucose, which can then be used for the synthesis of the glycerol backbone of triglycerides. Insulin also promotes lipogenesis, a process in which DGAT enzymes play a terminal role.

Experimental Protocols

In Vitro DGAT Activity Assay

This protocol is adapted from methods described for measuring DGAT activity in cell or tissue extracts using a radiolabeled substrate.

Materials:

-

Cell or tissue homogenates (microsomal fraction)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM MgCl2)

-

[14C]-labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA)

-

1,2-Diacylglycerol (DAG)

-

Bovine serum albumin (BSA), fatty acid-free

-

Chloroform/methanol (2:1, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. To the assay buffer, add DAG (solubilized in a small amount of ethanol or acetone), BSA, and the microsomal protein.

-

Initiate the reaction by adding the [14C]-labeled fatty acyl-CoA.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes). The reaction should be within the linear range for time and protein concentration.

-

Stop the reaction by adding 1.5 ml of chloroform/methanol (2:1).

-

Add 0.5 ml of water and vortex thoroughly to extract the lipids.

-

Centrifuge at low speed to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

-

Visualize the lipid spots (e.g., using iodine vapor or by comparison with standards).

-

Scrape the silica gel corresponding to the triglyceride spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the DGAT activity as pmol or nmol of fatty acyl-CoA incorporated into TG per minute per mg of protein.

Cellular Fatty Acid Uptake and Oxidation in Myotubes

This protocol outlines a method to measure the uptake and oxidation of fatty acids in cultured myotubes.[16][17]

Materials:

-

Differentiated myotubes in culture plates

-

Serum-free culture medium

-

[14C]-labeled fatty acid (e.g., [14C]oleic acid) complexed to BSA

-

Scintillation counter

-

CO2 trapping apparatus (for oxidation measurement)

-

Perchloric acid (PCA)

Fatty Acid Uptake:

-

Wash the myotubes with serum-free medium.

-

Incubate the cells with serum-free medium containing [14C]-labeled fatty acid-BSA complex for various time points.

-

At each time point, wash the cells extensively with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids.

-

Lyse the cells in a suitable lysis buffer.

-

Measure the radioactivity in the cell lysate using a scintillation counter to determine the amount of fatty acid taken up by the cells.

Fatty Acid Oxidation:

-

Incubate the myotubes with [14C]-labeled fatty acid as described for the uptake assay, but in a sealed flask equipped with a CO2 trap (e.g., a filter paper soaked in NaOH or a similar base).

-

After incubation, inject perchloric acid into the medium to stop the reaction and release dissolved CO2.

-

Continue incubation for a period to allow for complete trapping of the released 14CO2.

-

Remove the CO2 trap and measure the radioactivity by scintillation counting. This represents the complete oxidation of the fatty acid to CO2.

-

The acidified medium can be centrifuged, and the supernatant can be counted to measure acid-soluble metabolites, which represent incomplete β-oxidation products.

Cellular Lipid Extraction (Bligh and Dyer Method)

This is a standard protocol for the extraction of total lipids from cultured cells.[18]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

0.9% NaCl solution

Procedure:

-

Harvest the cells and wash them with PBS.

-

Add methanol and chloroform to the cell pellet in a glass tube to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v), accounting for the water in the cell pellet.

-

Vortex the mixture vigorously to form a single phase.

-

Add additional chloroform and 0.9% NaCl to break the single phase into two phases, achieving a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

-

Vortex again and centrifuge to separate the phases.

-

The lower chloroform phase contains the lipids. Carefully aspirate and transfer this phase to a new glass tube.

-

The lipid extract can then be dried and used for downstream analysis such as TLC or mass spectrometry.

Conclusion and Future Directions

The diacylglycerol acyltransferases, DGAT1 and DGAT2, are central players in lipid metabolism with distinct and non-redundant physiological functions. While DGAT2 appears to be the primary enzyme for de novo triglyceride synthesis and hepatic lipid storage, DGAT1 is crucial for dietary fat absorption and may play a protective role against lipotoxicity under conditions of lipid oversupply. The development of isoform-specific DGAT inhibitors holds therapeutic promise for a range of metabolic diseases. However, the clinical utility of DGAT1 inhibitors has been hampered by gastrointestinal side effects, highlighting the need for a deeper understanding of the tissue-specific roles of these enzymes. Future research should focus on elucidating the precise mechanisms that govern the differential functions of DGAT1 and DGAT2, including their protein-protein interactions and their roles in specific subcellular compartments. Such knowledge will be instrumental in designing more effective and better-tolerated therapeutic strategies targeting triglyceride metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Kinetics [www2.chem.wisc.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. savemyexams.com [savemyexams.com]

- 9. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]

- 15. gwasstories.com [gwasstories.com]

- 16. Higher lipid turnover and oxidation in cultured human myotubes from athletic versus sedentary young male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fatty Acid Incubation of Myotubes From Humans With Type 2 Diabetes Leads to Enhanced Release of β-Oxidation Products Because of Impaired Fatty Acid Oxidation: Effects of Tetradecylthioacetic Acid and Eicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]

DGAT pathway in triglyceride biosynthesis

An In-depth Technical Guide to the DGAT Pathway in Triglyceride Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a critical enzyme in lipid metabolism, catalyzing the final and committed step in triglyceride (TG) biosynthesis. This pathway is fundamental to energy storage and is implicated in the pathophysiology of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the DGAT pathway, with a particular focus on its two primary isoforms, DGAT1 and DGAT2. It details their biochemical properties, physiological roles, and therapeutic potential. The guide includes structured data tables for quantitative comparison, detailed experimental protocols for key assays, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to the DGAT Pathway

The synthesis of triglycerides is a multi-step process culminating in the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, a reaction catalyzed by DGAT. This process is central to the storage of excess energy in the form of neutral lipids within lipid droplets. Two distinct DGAT enzymes, DGAT1 and DGAT2, have been identified, each encoded by a separate gene and possessing unique characteristics.[1][2] While both enzymes catalyze the same reaction, they differ in tissue distribution, substrate specificity, and physiological roles, making them distinct targets for therapeutic intervention.

DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family and is expressed ubiquitously, with the highest levels found in the small intestine, adipose tissue, and testes.[1][3] It is thought to play a significant role in the absorption of dietary fats.

DGAT2 , on the other hand, is not structurally related to the MBOAT family. Its expression is most prominent in the liver and adipose tissue.[1][4] DGAT2 is considered the primary enzyme responsible for hepatic triglyceride synthesis and the formation of very-low-density lipoproteins (VLDL).

Signaling Pathway and Regulation

The DGAT pathway is tightly regulated by nutritional and hormonal signals to maintain lipid homeostasis. Insulin, a key anabolic hormone, stimulates triglyceride synthesis by promoting the expression of lipogenic genes, including DGAT2.[3] Conversely, during periods of fasting, the activity of the DGAT pathway is suppressed.

Diagram: DGAT Pathway in Triglyceride Biosynthesis

Caption: The canonical pathway of triglyceride synthesis.

Quantitative Data Presentation

Table 1: Enzyme Kinetics of Human DGAT1 and DGAT2

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| DGAT1 | Oleoyl-CoA | ~50 | 362[5] |

| DGAT2 | Oleoyl-CoA | Lower than DGAT1 | N/A |

Table 2: Substrate Specificity of DGAT1 and DGAT2

| Enzyme | Fatty Acyl-CoA Substrate Preference | Diacylglycerol Substrate Preference |

| DGAT1 | Prefers monounsaturated (e.g., oleoyl-CoA) over saturated fatty acyl-CoAs.[2] | Broad specificity. |

| DGAT2 | Broader specificity, can utilize both saturated and unsaturated fatty acyl-CoAs.[6] | Shows preference for diacylglycerol species containing certain fatty acids. |

Table 3: Efficacy of Selected DGAT Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| A-922500 | DGAT1 | 39.9 | [7] |

| T-863 | DGAT1 | 16 (adipose), 23 (intestine) | [5] |

| Amidepsine | DGAT1 / DGAT2 | 1.2 µM (DGAT1), 0.8 µM (DGAT2) | [8] |

| Xanthohumol | DGAT1 / DGAT2 | 15 µM (DGAT1), 10 µM (DGAT2) | [8] |

| Roselipin 1A | DGAT2 selective | >100 µM (DGAT1), 2.5 µM (DGAT2) | [8] |

Table 4: Impact of DGAT Knockout on Triglyceride Levels in Mice

| Genotype | Tissue | Triglyceride Level Change | Reference |

| DGAT1-/- | Adipose Tissue (on high-fat diet) | Moderately decreased | [9] |

| DGAT2-/- | Whole Body (newborn) | >90% reduction[2][9] | [2][9] |

| DGAT1/2-/- (adipose specific) | Adipose Tissue | Significantly decreased | [10] |

Experimental Protocols

Microsome Isolation for DGAT Activity Assay

This protocol describes the preparation of microsomal fractions from cultured cells or tissues, which are enriched in DGAT enzymes.

Materials:

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Protease inhibitor cocktail

-

Dounce homogenizer or similar device

-

Ultracentrifuge

Procedure:

-

Wash cells or minced tissue with ice-cold PBS.

-

Resuspend the cell pellet or tissue in ice-cold homogenization buffer containing protease inhibitors.

-

Homogenize the sample on ice using a Dounce homogenizer until cells are sufficiently lysed.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Carefully collect the supernatant and transfer it to a fresh ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and resuspend the microsomal pellet in an appropriate buffer for the DGAT assay.

-

Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., BCA assay).

Diagram: Microsome Isolation Workflow

Caption: Workflow for isolating the microsomal fraction.

In Vitro DGAT Activity Assay (Radiolabeled)

This assay measures DGAT activity by quantifying the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

Materials:

-

Microsomal fraction (5-10 µg protein)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

1,2-Dioleoyl-sn-glycerol (100 µM)

-

[14C]Oleoyl-CoA (25 µM)

-

MgCl2 (25 mM for DGAT1, 1 mM for DGAT2)[11]

-

Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)

-

TLC plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing assay buffer, MgCl2, and 1,2-dioleoyl-sn-glycerol.

-

Add the microsomal protein to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding [14C]Oleoyl-CoA.

-

Incubate the reaction at 37°C for 10-20 minutes.

-

Stop the reaction by adding ice-cold lipid extraction solvent.

-

Extract the lipids by vortexing and brief centrifugation to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front is near the top.

-

Visualize the lipid spots (e.g., using iodine vapor or autoradiography).

-

Scrape the triglyceride spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

In Vitro DGAT Activity Assay (Fluorescent)

This assay offers a non-radioactive alternative by using a fluorescently labeled fatty acyl-CoA substrate.

Materials:

-

Microsomal fraction (50 µg protein)

-

Assay buffer (100 mM Tris-HCl, pH 7.6)

-

1,2-Dioleoyl-sn-glycerol (DOG) (200 µM)

-

NBD-palmitoyl-CoA (25 µM)

-

MgCl2 (20 mM)

-

Bovine Serum Albumin (BSA) (0.625 mg/ml)

-

Lipid extraction and TLC materials (as above)

-

Fluorescence imager

Procedure:

-

Prepare a master mix containing Tris-HCl, MgCl2, DOG, BSA, and NBD-palmitoyl-CoA.

-

Aliquot the master mix into reaction tubes and pre-incubate at 37°C for 2 minutes.

-

Start the reaction by adding the microsomal protein.

-

Incubate at 37°C for 10 minutes.

-

Stop the reaction and extract lipids as described in the radiolabeled assay protocol.

-

Spot the organic phase onto a TLC plate and develop.

-

Visualize and quantify the fluorescent triglyceride product using a fluorescence imager (excitation ~465 nm, emission ~535 nm).

Diagram: DGAT Activity Assay Workflow

Caption: General workflow for in vitro DGAT activity assays.

Cellular Lipid Extraction

This protocol is for the extraction of total lipids from cultured cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

Procedure:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells in a small volume of PBS and transfer to a glass tube.

-

Add chloroform and methanol to the cell suspension to achieve a final ratio of chloroform:methanol:aqueous sample of 2:1:0.8 (v/v/v).

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a known volume of chloroform for further analysis.

Triglyceride Quantification (Enzymatic Assay)

This colorimetric assay is a common method for quantifying triglyceride levels in biological samples.

Materials:

-

Triglyceride quantification kit (containing lipase, glycerol kinase, glycerol-3-phosphate oxidase, and peroxidase)

-

Triglyceride standard solution

-

Spectrophotometer or plate reader

Procedure:

-

Prepare samples and standards according to the kit manufacturer's instructions.

-

Add the reaction reagent (containing the enzyme mix) to each well of a 96-well plate.

-

Add the samples and standards to the respective wells.

-

Incubate the plate at 37°C for the time specified in the kit protocol (typically 10-15 minutes).

-

Measure the absorbance at the recommended wavelength (usually around 500-550 nm).

-

Calculate the triglyceride concentration in the samples by comparing their absorbance to the standard curve.

Therapeutic Potential and Drug Development

The central role of the DGAT pathway in triglyceride metabolism has made it an attractive target for the treatment of metabolic diseases.

-

DGAT1 inhibitors have been shown to reduce body weight, improve insulin sensitivity, and lower hepatic steatosis in preclinical models.[5] Their primary mechanism of action is thought to be the inhibition of dietary fat absorption in the intestine.

-

DGAT2 inhibitors are being investigated for their potential to reduce hepatic triglyceride synthesis and VLDL secretion, thereby addressing conditions like NAFLD and hypertriglyceridemia.[12]

The development of isoform-specific inhibitors is a key focus of current research, as this may allow for targeted therapeutic effects with fewer off-target side effects.

Conclusion

The DGAT pathway, with its two key enzymes DGAT1 and DGAT2, represents a critical control point in triglyceride biosynthesis and overall lipid homeostasis. A thorough understanding of the distinct roles and characteristics of these enzymes is essential for researchers and drug development professionals. This guide has provided a detailed overview of the DGAT pathway, including quantitative data, experimental methodologies, and visual representations to support further investigation and the development of novel therapeutic strategies for metabolic diseases. The continued exploration of DGAT biology holds significant promise for addressing some of the most pressing health challenges of our time.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. aocs.org [aocs.org]

- 4. DGAT2 partially compensates for lipid-induced ER stress in human DGAT1-deficient intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoforms of Acyl-CoA:Diacylglycerol Acyltransferase2 Differ Substantially in Their Specificities toward Erucic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity [elifesciences.org]

- 11. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Regulation of Diacylglycerol O-acyltransferase (DGAT) Activity by Insulin

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diacylglycerol O-acyltransferase (DGAT) enzymes catalyze the terminal and only committed step in triglyceride (TAG) synthesis. This process is fundamental to energy storage in adipose tissue and is also implicated in the pathophysiology of metabolic diseases such as obesity and type 2 diabetes. Insulin, the primary anabolic hormone, is a potent regulator of lipid metabolism and exerts significant control over DGAT activity, primarily through transcriptional regulation of the genes encoding the two major DGAT isoforms, DGAT1 and DGAT2. This technical guide provides a detailed overview of the molecular pathways through which insulin governs DGAT activity, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core signaling cascades.

Core Signaling Pathway: Insulin to DGAT

Insulin initiates its effects by binding to the insulin receptor (INSR), a receptor tyrosine kinase on the cell surface[1][2]. This binding event triggers the autophosphorylation of the receptor's beta subunits, creating docking sites for insulin receptor substrate (IRS) proteins[3]. Phosphorylated IRS proteins then recruit and activate Phosphoinositide 3-kinase (PI3K)[4]. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger[4][5].

PIP3 recruits and facilitates the activation of protein kinase B (PKB), also known as Akt[5][6]. Activated Akt is a central node in the insulin signaling network, mediating a wide array of metabolic effects, including the regulation of lipid synthesis[5][7]. One of the critical downstream pathways activated by Akt involves the mammalian target of rapamycin complex 1 (mTORC1)[3][8][9]. The activation of the PI3K-Akt-mTOR pathway is crucial for insulin-regulated lipid deposition[10].

Transcriptional Regulation via SREBP-1c

The primary mechanism by which insulin stimulates DGAT activity is through the transcriptional upregulation of its encoding genes, a process heavily mediated by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)[11][12]. SREBP-1c is a master regulator of lipogenesis in the liver and adipose tissue[11][12].

Insulin enhances both the expression and the post-translational processing of SREBP-1c[13][14].

-

Increased Transcription: Insulin signaling increases the transcription of the SREBF1 gene, which encodes SREBP-1c[14].

-

Proteolytic Activation: SREBP-1c is synthesized as an inactive precursor protein embedded in the endoplasmic reticulum (ER) membrane[11][12]. For activation, it must be transported from the ER to the Golgi apparatus[11]. Insulin promotes this transport and the subsequent two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P)[11]. This cleavage releases the N-terminal, transcriptionally active domain of SREBP-1c (nSREBP-1c)[11].

-

Nuclear Translocation and Gene Activation: The mature nSREBP-1c fragment translocates to the nucleus, where it binds to Sterol Response Elements (SREs) in the promoter regions of lipogenic genes, including DGAT, thereby activating their transcription[12][13].

The insulin-PI3K-Akt-mTORC1 signaling axis is directly implicated in promoting the maturation and activity of SREBP-1c, leading to increased synthesis of fatty acids and their subsequent esterification into triglycerides by DGAT[6][10].

Isoform-Specific Regulation

Research indicates that insulin and glucose, a key effector of insulin action, can differentially regulate the two main DGAT isoforms:

-

DGAT1: The expression of DGAT1 mRNA appears to be preferentially enhanced by glucose[15].

-

DGAT2: Insulin specifically increases the mRNA levels of DGAT2[15].

This suggests a concerted mechanism where both insulin signaling and increased glucose availability additively enhance total DGAT activity to promote efficient triglyceride storage[15]. DGAT2, in particular, is considered crucial for incorporating newly synthesized fatty acids into TAG in the liver[15].

Signaling Pathway Diagram

Caption: Figure 1: Insulin signaling pathway regulating DGAT expression.

Quantitative Data Summary

The regulation of DGAT by insulin involves measurable changes in gene expression and enzymatic activity. The following tables summarize these effects based on available literature.

Table 1: Effect of Insulin and Glucose on DGAT mRNA Expression

| Regulator | Target Isoform | Tissue/Cell Type | Observed Effect | Reference |

|---|---|---|---|---|

| Insulin | DGAT2 | Adipocytes, Hepatocytes | Specific increase in mRNA levels | [15] |

| Glucose | DGAT1 | Adipocytes | Preferential enhancement of mRNA expression | [15] |

| Insulin + Glucose | Total DGAT | Adipocytes | Additive effect on total DGAT activity |[15] |

Table 2: Effect of Insulin Pathway Activation on Lipogenic Gene Expression and Lipid Accumulation

| Condition | Target Gene/Process | Cell Type | Observed Effect | Reference |

|---|---|---|---|---|

| Insulin Treatment | Lipogenic Gene mRNA (general) | Goose Hepatocytes | Upregulation | [10] |

| Insulin Treatment | Lipid Accumulation | Goose Hepatocytes | Significant Increase | [10] |

| Dominant Positive SREBP-1c | Glucokinase, FAS, S14 Expression | Rat Hepatocytes | Overcomes insulin dependency, mimicking insulin effect | [12] |

| Dominant Positive SREBP-1c | Lipid Accumulation | Rat Hepatocytes | Overcomes insulin dependency | [12] |

| Dominant Negative SREBP-1c | Glucokinase Expression | Rat Hepatocytes | Inhibits insulin-induced expression |[12] |

Experimental Protocols

Verifying the effects of insulin on DGAT requires robust methodologies for measuring enzyme activity and quantifying gene and protein expression.

Protocol: DGAT Activity Assay in Permeabilized Hepatocytes

This protocol is adapted from methods used to measure the incorporation of radiolabeled fatty acyl-CoA into triglycerides[16].

-

Cell Culture and Treatment:

-

Culture hepatocytes (e.g., HepG2 or primary hepatocytes) to desired confluency.

-

Serum-starve cells for 4-6 hours to establish a baseline.

-

Treat cells with insulin (e.g., 100 nM) for a specified duration (e.g., 24 hours) alongside a vehicle control.

-

-

Cell Permeabilization and Assay:

-

Wash cells with a suitable buffer (e.g., PBS).

-

Harvest and resuspend cells in an assay buffer.

-

Transfer cell aliquots to a pre-warmed (37°C) assay medium containing digitonin to permeabilize the plasma membrane. An optimal concentration (e.g., 64 µg/mg of cellular protein) should be determined empirically[16].

-

Simultaneously, add the assay components, including a diacylglycerol substrate and radiolabeled acyl-CoA (e.g., [1-¹⁴C]palmitoyl-CoA).

-

Incubate at 37°C for a short period where the reaction is linear (e.g., 4 minutes).

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a chloroform/methanol solution (e.g., 2:1 v/v).

-

Perform a total lipid extraction (e.g., Folch method).

-

Separate the lipid classes using thin-layer chromatography (TLC).

-

Identify the triglyceride band by co-migration with a known standard.

-

Scrape the triglyceride band and quantify the incorporated radioactivity using liquid scintillation counting.

-

-

Data Normalization:

-

Express DGAT activity as pmol or nmol of labeled substrate incorporated into TAG per minute per milligram of cellular protein.

-

Workflow Diagram: DGAT Activity Assay

Caption: Figure 2: Experimental workflow for DGAT activity measurement.

Protocol: Quantification of DGAT mRNA by RT-qPCR

This is a standard molecular biology technique to measure gene expression levels.

-

Cell Culture and Treatment: Prepare cell cultures and treat with insulin as described in section 3.1.1.

-

RNA Extraction:

-

Lyse cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Assess RNA quality and quantity using spectrophotometry (A260/280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for DGAT1 and DGAT2, and a fluorescent dye (e.g., SYBR Green).

-

Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative expression of target genes using the ΔΔCt method, normalizing the expression of DGAT1 and DGAT2 to the housekeeping gene.

-

Protocol: Quantification of DGAT Protein by Western Blot

This protocol allows for the detection and relative quantification of DGAT protein levels.

-

Cell Culture and Treatment: Prepare cell cultures and treat with insulin as described in section 3.1.1.

-

Protein Extraction:

-